molecular formula C20H17N5O2 B2582965 2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide CAS No. 1203211-87-3

2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide

Cat. No. B2582965
CAS RN: 1203211-87-3
M. Wt: 359.389
InChI Key: ZMUYRIIJVYYTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide, also known as BIA, is a chemical compound used in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action and its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research indicates the importance of various acetamide derivatives, including those similar to the compound , in the field of synthesis and antimicrobial activity. For instance, studies have shown that the synthesis of certain acetamide derivatives leads to compounds with significant antimicrobial properties. These compounds, obtained through reactions involving acetamide derivatives with various nucleophiles, display promising activity against a range of microbial strains. The relationship between the structural features of these compounds and their antimicrobial efficacy has been a subject of investigation, providing insights into their potential therapeutic applications (Fahim & Ismael, 2019).

Corrosion Inhibition

Another significant application of acetamide derivatives is in the field of corrosion inhibition. Studies have synthesized and evaluated acetamide, isoxazolidine, and isoxazoline derivatives with long alkyl side chains for their ability to prevent corrosion, especially in acidic and oil mediums. These compounds have demonstrated promising results in protecting metal surfaces from corrosion, suggesting their utility in various industrial applications where corrosion resistance is crucial (Yıldırım & Cetin, 2008).

Antitumor Activity

Acetamide derivatives, particularly those incorporating benzothiazole moieties, have been explored for their antitumor activities. A range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has been synthesized and evaluated for their potential antitumor effects against various human tumor cell lines. This research highlights the pharmacophoric role of the 2-(4-aminophenyl)benzothiazole structure in mediating anticancer activity, underscoring the potential of such compounds in the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Anti-tumor and Antiviral Properties

Isoxazole compounds, including those derived from acetamide intermediates, have shown noteworthy anti-tumor activities. The synthesis of novel isoxazole compounds from key intermediates and their subsequent evaluation for anti-tumor properties underscore the potential of these compounds in cancer treatment strategies. This research contributes to the expanding repertoire of heterocyclic compounds with therapeutic potential (Hao-fei, 2011).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-6-11-19(24-23-13)21-14-7-9-15(10-8-14)22-20(26)12-17-16-4-2-3-5-18(16)27-25-17/h2-11H,12H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUYRIIJVYYTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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